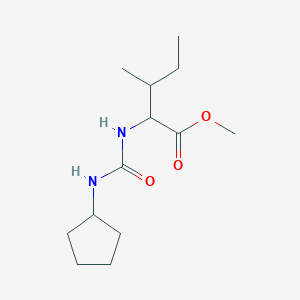
Methyl 2-(cyclopentylcarbamoylamino)-3-methylpentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(cyclopentylcarbamoylamino)-3-methylpentanoate, also known as MCCP, is a chemical compound with potential therapeutic applications. MCCP is a member of the class of compounds called prolyl oligopeptidase inhibitors.
Mechanism of Action
Methyl 2-(cyclopentylcarbamoylamino)-3-methylpentanoate inhibits the activity of prolyl oligopeptidase by binding to the enzyme's active site. This binding prevents the enzyme from breaking down neuropeptides, which are involved in several physiological processes such as pain perception, mood regulation, and memory formation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. One study found that this compound increases the levels of neuropeptides in the brain, which may have potential therapeutic applications in the treatment of neurological disorders. Additionally, this compound has been shown to have analgesic effects, reducing pain perception in animal models.
Advantages and Limitations for Lab Experiments
Methyl 2-(cyclopentylcarbamoylamino)-3-methylpentanoate has several advantages for lab experiments, including its high solubility in organic solvents and its ability to inhibit prolyl oligopeptidase. However, this compound has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several potential future directions for research on Methyl 2-(cyclopentylcarbamoylamino)-3-methylpentanoate. One area of interest is the development of this compound derivatives with improved pharmacological properties. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in the treatment of neurological disorders.
Synthesis Methods
The synthesis of Methyl 2-(cyclopentylcarbamoylamino)-3-methylpentanoate involves the reaction of 3-methylpentanoic acid with cyclopentyl isocyanate, followed by the addition of methyl chloroformate. The resulting this compound is a white crystalline solid that is soluble in organic solvents.
Scientific Research Applications
Methyl 2-(cyclopentylcarbamoylamino)-3-methylpentanoate has been the subject of several scientific studies due to its potential as a therapeutic agent. One study found that this compound inhibits prolyl oligopeptidase, an enzyme that is involved in the degradation of neuropeptides. This inhibition may have potential therapeutic applications in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia.
Properties
IUPAC Name |
methyl 2-(cyclopentylcarbamoylamino)-3-methylpentanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3/c1-4-9(2)11(12(16)18-3)15-13(17)14-10-7-5-6-8-10/h9-11H,4-8H2,1-3H3,(H2,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXPLSBNSSVTHFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)OC)NC(=O)NC1CCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
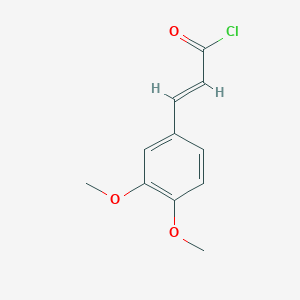
![2-[6-(Azetidin-1-yl)pyridin-3-yl]ethan-1-amine](/img/structure/B2621487.png)
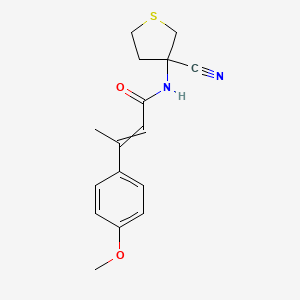
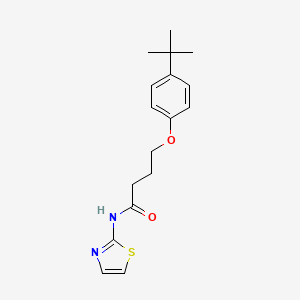
![6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2621492.png)
![3-(benzo[d][1,3]dioxol-5-yl)-5-(3-(furan-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole](/img/structure/B2621493.png)
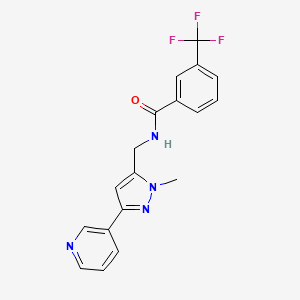

![methyl 2-[[(E)-3-[4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl]-2-cyanoprop-2-enoyl]amino]benzoate](/img/structure/B2621499.png)
![2-[(4-Aminophenyl)thio]-N-(4-nitrophenyl)-propanamide](/img/structure/B2621502.png)
![8-[(dimethylamino)methyl]-7-hydroxy-3-(4-methoxyphenyl)-2H-chromen-2-one](/img/structure/B2621503.png)
![2-[7-Chloro-2-(pyridin-3-yl)-1H-indol-3-yl]ethan-1-amine hydrochloride](/img/no-structure.png)
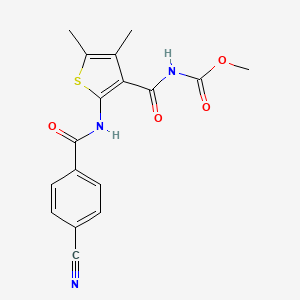
![1-(4-chlorobenzenesulfonyl)-N'-[(1E)-(furan-2-yl)methylidene]piperidine-4-carbohydrazide](/img/structure/B2621507.png)
